![molecular formula C12H9F3N2O3 B12214899 6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B12214899.png)
6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its trifluoromethyl-phenyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.
Introduction of the Trifluoromethyl-phenyl Group: This step often involves the use of trifluoromethylation reagents and phenylation reactions.
Oxidation and Carboxylation: The final steps may include oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.
Substitution: The trifluoromethyl-phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridazine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1-phenyl-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid: Lacks the trifluoromethyl group, which can significantly alter its chemical properties.
6-Oxo-1-(2-chlorophenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl-phenyl group in 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics can make it more suitable for specific applications compared to its analogs.
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
6-oxo-1-[2-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-3-1-2-4-9(7)17-10(18)6-5-8(16-17)11(19)20/h1-4H,5-6H2,(H,19,20) |
InChI Key |
IKQXEWZEWGBYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


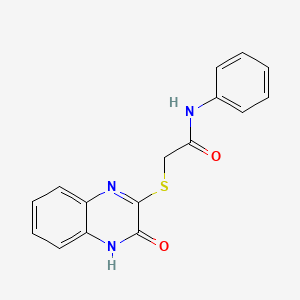

![6-chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12214831.png)
![[7-(3-Fluorophenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone](/img/structure/B12214838.png)
![ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12214843.png)
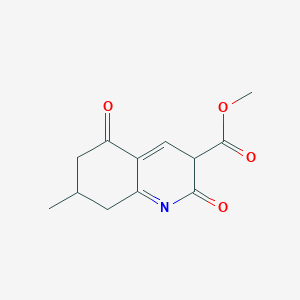
![N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12214851.png)
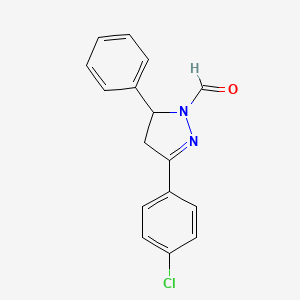
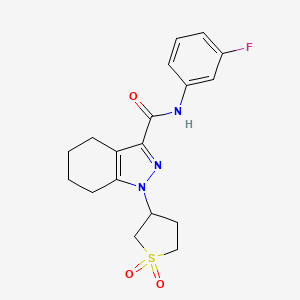
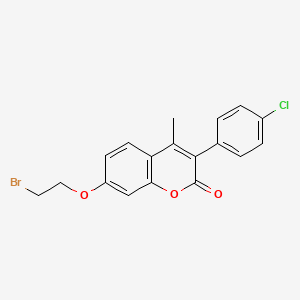
![10-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12214876.png)
![Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate](/img/structure/B12214880.png)
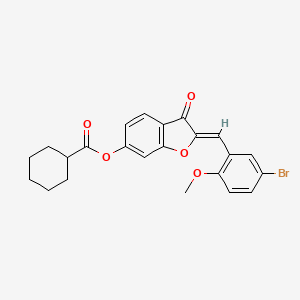
![6-benzyl-N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214904.png)
